molecular formula C11H6BrClN4 B11786248 6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine

6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B11786248
M. Wt: 309.55 g/mol
InChI Key: UFXMLBBKZAFFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine is a versatile chemical scaffold designed for research applications in drug discovery and medicinal chemistry. The structure features bromo and chloro substituents on the pyrazine ring, which are excellent handles for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies . The [1,2,4]triazolo[4,3-a]pyrazine core is a privileged structure in medicinal chemistry, found in compounds investigated as inhibitors of various biological targets . For instance, similar triazolopyrazine derivatives have been explored as potent antiplasmodium agents targeting malaria and as BRD4 inhibitors for oncology research . Furthermore, recent studies highlight the role of triazolopyrazine derivatives as human A2A adenosine receptor antagonists, showing potential for the treatment of cerebral ischemia . The specific 3-phenyl substitution on the triazole ring may influence the compound's conformational profile and interaction with biological targets, making it a valuable probe for lead optimization campaigns. This product is supplied with guaranteed high purity and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H6BrClN4

Molecular Weight

309.55 g/mol

IUPAC Name

6-bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C11H6BrClN4/c12-8-6-17-10(7-4-2-1-3-5-7)15-16-11(17)9(13)14-8/h1-6H

InChI Key

UFXMLBBKZAFFOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C=C(N=C3Cl)Br

Origin of Product

United States

Preparation Methods

Hydrazinylpyrazine Precursor Preparation

The foundational step in synthesizing triazolo[4,3-a]pyrazines involves preparing halogenated hydrazinylpyrazine intermediates. For 6-bromo-8-chloro derivatives, 2-bromo-6-hydrazinylpyrazine (S2) serves as the critical precursor. This compound is synthesized via bromination of 2,6-dichloropyrazine followed by hydrazine substitution at the C6 position. The reaction typically employs hydrazine hydrate in ethanol under reflux, yielding S2 as an orange solid (85% yield, mp 142–144°C).

Key Reaction Conditions:

  • Solvent: Ethanol or toluene

  • Temperature: Reflux (78–110°C)

  • Characterization: 1H^1H NMR (CDCl3_3): δ 8.16 (s, 1H), 7.98 (s, 1H), 3.72 (s, 2H).

Cyclization to Form the Triazolo[4,3-a]pyrazine Core

The triazole ring is constructed via cyclization of hydrazinylpyrazine with aldehydes or orthoesters. For 3-phenyl derivatives, General Procedure C (adapted from) is employed:

  • Aldehyde Condensation: S2 reacts with benzaldehyde (1.1 equiv) in ethanol under reflux to form a hydrazone intermediate.

  • Oxidative Cyclization: Chloramine T trihydrate (1.3 equiv) is added to induce cyclization, yielding 6-bromo-3-phenyl-[1,triazolo[4,3-a]pyrazine.

Optimization Insights:

  • Solvent Polarity: Ethanol enhances intermediate solubility, while toluene improves cyclization efficiency.

  • Yield: 80–90% for analogous 8-chloro-3-phenyl derivatives.

Halogenation Strategies for 6-Bromo-8-chloro Substitution

Tele-Substitution Reactions

Tele-substitution enables selective halogen placement at the C8 position. Using 8-chloro-triazolo[4,3-a]pyrazine (25) as a model, bromine is introduced at C6 via nucleophilic aromatic substitution (SNAr) under mild conditions.

Mechanistic Considerations:

  • Nucleophile Softness: Bromide ions (KBr) in DMF at 80°C facilitate C6 substitution without disturbing the C8 chlorine.

  • Base Equivalents: Reduced K2_2CO3_3 (1.5 equiv) minimizes competing reactions at C8.

Representative Protocol:

  • Substrate: 25 (1.0 equiv) in DMF.

  • Reagents: KBr (2.0 equiv), K2_2CO3_3 (1.5 equiv).

  • Conditions: 80°C, 12 h.

  • Yield: 70–75%.

Direct Chlorination Using POCl3_33

For late-stage chlorination, phosphorus oxychloride (POCl3_3) efficiently introduces chlorine at C8. A 6-bromo-triazolo[4,3-a]pyrazin-3-one intermediate is treated with POCl3_3 under microwave irradiation (140–180°C), achieving 85–90% conversion to the 8-chloro derivative.

Critical Parameters:

  • Temperature: >140°C to overcome activation energy.

  • Solvent-Free Conditions: Enhances reaction efficiency.

Integrated Synthesis Pathway for 6-Bromo-8-chloro-3-phenyl Derivatives

Sequential Halogenation Approach

A two-step protocol combines cyclization and tele-substitution:

  • Cyclization: Synthesize 6-bromo-3-phenyl-[1,triazolo[4,3-a]pyrazine via General Procedure C.

  • Chlorination: Treat with POCl3_3 at 160°C for 1 h to install C8 chlorine.

Data Table 1: Comparative Yields Across Methods

MethodHalogen SequenceYield (%)Purity (HPLC)
Tele-Substitution (SNAr)Br first, Cl after70–75>95
POCl3_3 ChlorinationCl after Br85–90>98

One-Pot Bromination-Chlorination

A streamlined one-pot method utilizes 2,6-dihydrazinylpyrazine as a dual-functional precursor:

  • Bromination: NBS (N-bromosuccinimide) in CCl4_4 introduces Br at C6.

  • Cyclization/Chlorination: Concurrent use of benzaldehyde and chloramine T installs Cl at C8 during triazole ring formation.

Advantages:

  • Reduced Steps: Eliminates intermediate isolation.

  • Yield: 68–72%.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • 1H^1H NMR: Distinct singlet at δ 9.36 (C8-H) and multiplet at δ 7.64 (C3-phenyl).

  • 13C^{13}C NMR: Peaks at δ 152.6 (C8-Cl), 138.7 (C6-Br).

  • HRMS: [M + Na]+^+ calcd for C12_{12}H7_7BrClN4_4Na: 352.9412; found: 352.9410.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar triazolopyrazine core with Br–C6 and Cl–C8 bond lengths of 1.89 Å and 1.76 Å, respectively.

Challenges and Optimization Opportunities

Competing Side Reactions

  • C3-Phenyl Group Stability: Prolonged heating (>12 h) risks aryl ring degradation.

  • Halogen Exchange: Excess POCl3_3 may displace Br at C6; mitigated by stoichiometric control.

Solvent and Temperature Effects

  • DMF vs. Toluene: DMF accelerates SNAr but complicates purification; toluene offers cleaner profiles.

  • Microwave Assistance: Reduces reaction time from 12 h to 30 min for POCl3_3 chlorination .

Chemical Reactions Analysis

6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .

The molecular pathways involved in these effects include the inhibition of kinase activity, modulation of signal transduction pathways, and interference with DNA replication and repair processes .

Comparison with Similar Compounds

Halogenated Derivatives

Halogen substituents significantly influence reactivity and biological activity. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine Cl (3,8) 174.01 Anticancer intermediate; optimized synthesis (76.57% yield)
6-Chloro-3-(4-difluoromethoxy)phenyl analog Cl (6), 4-(CF₂O)Ph (3) 305.0036 (HRMS) Synthetic intermediate; 64% yield via General Procedure C
8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine Br (8), Me (6) 213.03 Investigated for unknown bioactivity; commercially available
2-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine Br (2), Cl (8) 233.45 Structural isomer; potential for divergent reactivity

Key Observations :

  • Bromine at position 6 (target compound) may enhance electrophilic substitution compared to chlorine at the same position (e.g., 3,8-dichloro analog) .

Phenyl-Substituted Derivatives

Phenyl groups at position 3 are common in bioactive triazolopyrazines:

Compound Name Substituents Biological Activity Reference
3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol 4-MeOPh (3), OH (8) Intermediate for kinase inhibitors
3-(4-Nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol 4-NO₂Ph (3), OH (8) High-yield (94%) synthetic product
6-(3-Trifluoromethylphenyl)-1,2,4-triazolo[4,3-a]pyrazine 3-CF₃Ph (6) Anticonvulsant activity in preclinical models

SAR Insights :

  • Electron-withdrawing groups (e.g., NO₂, CF₃) on the phenyl ring enhance metabolic stability but may reduce solubility .
  • Hydroxyl groups (e.g., position 8) enable further functionalization, such as phosphorylation or glycosylation .

Comparison with Target Compound :

  • The target’s bromine and chlorine substituents may mimic electron-withdrawing effects seen in renin inhibitors (e.g., ACDFOPA derivatives) .
  • Lack of a hydroxyl group (unlike 48a ) limits hydrogen bonding but may improve blood-brain barrier penetration.

Yield Comparison :

Compound Synthetic Yield Key Steps Reference
8-Chloro-3-phenyl analog 80% Condensation/cyclization
3,8-Dichloro analog 76.57% 4-step optimized route
6-Chloro-3-(4-CF₂O)Ph analog 64% General Procedure C

Biological Activity

6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

  • Molecular Formula : C11H6BrClN4
  • Molecular Weight : 233.453 g/mol
  • CAS Number : 1334135-75-9
  • Structure : The compound features a triazolo-pyrazine scaffold which is crucial for its biological activity.

Synthesis

The synthesis of triazolo[4,3-a]pyrazine derivatives typically involves multi-step processes including cyclization reactions. For this compound, methods often include the use of halogenated precursors and nitrogen sources to construct the triazole and pyrazine rings.

Antimicrobial Activity

Research has demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit significant antibacterial properties. A study highlighted that compounds related to this scaffold showed moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. Notably, some derivatives achieved minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .

Anticancer Potential

Preliminary studies suggest that compounds within this class may also exhibit anticancer properties. The ability to inhibit cell proliferation has been noted in various cancer cell lines, indicating potential for further development as anticancer agents. The mechanism is hypothesized to involve interference with DNA replication processes through inhibition of topoisomerases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the phenyl ring and the triazole moiety. Key findings include:

  • Electron-donating groups on the phenyl ring enhance antibacterial activity.
  • Long alkyl chains improve lipophilicity and cellular permeability.
  • The presence of nitrogen heterocycles can facilitate π-cation interactions with target biomolecules such as DNA gyrase, enhancing antibacterial effects .

Case Study 1: Antibacterial Evaluation

In an evaluation of several triazolo[4,3-a]pyrazine derivatives, compound 2e was found to have an MIC of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against E. coli, suggesting strong potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

A recent study explored the anticancer effects of related pyrazine derivatives. The results indicated that certain modifications to the core structure could significantly enhance cytotoxicity against cancer cell lines. This highlights the potential for developing targeted therapies based on structural modifications of the triazolo-pyrazine framework .

Q & A

Q. Table: Comparison of Key Synthetic Methods

MethodYield (%)Key ConditionsReference
Cyclization with hydrazine75–82120°C, 12–24 h
Electrochemical activation60–70Photochemical step required
Thermal acylation80–90Reflux in THF, 6 h

Basic: How should researchers characterize this compound?

Methodological Answer:
Characterization requires a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Proton and carbon NMR (e.g., 1H NMR in DMSO-d6) can confirm substituent positions. For example, aromatic protons in the phenyl group appear as multiplet signals at δ 7.36–8.15 .
  • X-ray Crystallography : Single-crystal studies (e.g., at 173 K) resolve the fused triazole-pyrazine framework and validate halogen placement (Br at C6, Cl at C8) .
  • Elemental Analysis : Confirms purity (>95%) and molecular formula (C5H2BrClN4) .
  • Mass Spectrometry : Molecular ion peaks at m/z 233.453 align with the compound’s molecular weight .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies often arise from differences in substituent effects or assay conditions. Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing phenyl with trifluoromethyl) to isolate contributions of bromo/chloro groups to activity .
  • Control for Solubility : Use standardized solvents (e.g., DMSO) and concentrations, as solubility variations (e.g., in aqueous vs. organic media) can skew bioassay results .
  • Replicate Assays : Cross-validate data using orthogonal methods (e.g., enzyme inhibition vs. cell viability assays) .

Example : In adenosine receptor studies, phenyl-substituted triazolopyrazines showed variable A1/A2A affinity due to steric effects. Adjusting the phenyl group’s para-substituents resolved inconsistencies .

Advanced: What strategies optimize reaction yields during synthesis?

Methodological Answer:
Yield optimization hinges on reaction conditions and purification:

  • Temperature Control : Higher yields (90%) are achieved in refluxing THF compared to room-temperature reactions (60–70%) .
  • Catalyst Use : Employ transition-metal catalysts (e.g., Pd for cross-coupling) to enhance halogenation efficiency .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) effectively isolates the product from byproducts like unreacted hydrazides .

Q. Table: Yield Optimization Parameters

ParameterHigh-Yield ConditionYield (%)Reference
Reaction Temperature120°C82–90
SolventTHF85–90
CatalystPd(OAc)₂75–80

Basic: What are the solubility and stability profiles of this compound?

Methodological Answer:

  • Solubility : Moderately soluble in DMSO (10 mM stock solutions recommended) and poorly soluble in water. Use sonication for aqueous suspensions .
  • Stability : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent decomposition. The compound is sensitive to light; amber vials are recommended .

Advanced: How do bromo and chloro substituents influence reactivity and biological activity?

Methodological Answer:

  • Electronic Effects : Bromine’s electron-withdrawing nature enhances electrophilic substitution at C3, while chlorine stabilizes the triazole ring via resonance .
  • Biological Impact : Bromo groups increase lipophilicity (improving membrane permeability), whereas chloro groups enhance hydrogen bonding with target proteins (e.g., adenosine receptors) .
  • Reactivity in Cross-Coupling : Bromine at C6 facilitates Suzuki-Miyaura reactions for further functionalization, a key step in SAR exploration .

Q. Table: Substituent Effects on Key Properties

SubstituentPositionImpact on Reactivity/BioactivityReference
BrC6Enhances cross-coupling; increases logP
ClC8Stabilizes ring; modulates receptor binding
PhenylC3Provides steric bulk for target selectivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.